molecular formula C16H19N5O2 B11578833 N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11578833
M. Wt: 313.35 g/mol
InChI Key: PVLGSTFKFFQNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features a benzimidazole core linked to an oxadiazole ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Linking the Benzimidazole and Oxadiazole Rings: The two rings can be linked through a series of coupling reactions, often involving the use of reagents like phosphorus oxychloride (POCl3) and bases such as triethylamine.

    Acetamide Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and oxadiazole rings.

    Reduction: Reduction reactions can be performed on the nitro groups if present in the precursor molecules.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting enzymes or modulating receptor activity. The oxadiazole ring can enhance the compound’s binding affinity and specificity through additional hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}methanesulfonamide
  • **N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propionamide

Uniqueness

N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the benzimidazole and oxadiazole rings, along with the acetamide group, provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-[4-[1-(3-methylbutyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C16H19N5O2/c1-10(2)8-9-21-13-7-5-4-6-12(13)18-16(21)14-15(17-11(3)22)20-23-19-14/h4-7,10H,8-9H2,1-3H3,(H,17,20,22)

InChI Key

PVLGSTFKFFQNMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.